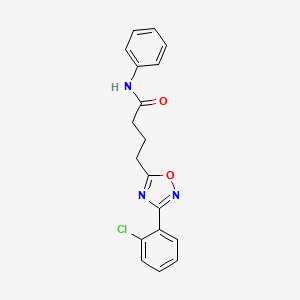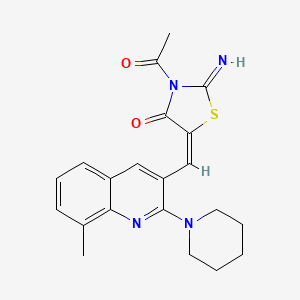
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide, commonly known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. HM-3 is a benzamide derivative that is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of HM-3 involves its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to induce cell death in cancer cells. HM-3 has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
HM-3 has been shown to induce cell death in cancer cells through the inhibition of PARP activity. It has also been shown to inhibit the production of pro-inflammatory cytokines through the inhibition of COX-2 activity. In addition, HM-3 has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HM-3 in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one limitation of using HM-3 in lab experiments is its potential toxicity, as it has been shown to induce cell death in normal cells as well as cancer cells.
Zukünftige Richtungen
There are several future directions for the research of HM-3. One potential direction is the development of new anticancer drugs based on the structure of HM-3. Another direction is the investigation of the potential use of HM-3 as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, the potential toxicity of HM-3 needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, HM-3 is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is synthesized through a multistep process and has been extensively studied for its antitumor and anti-inflammatory activities. The mechanism of action of HM-3 involves the inhibition of PARP and COX-2 activity. While HM-3 has several advantages for lab experiments, its potential toxicity needs to be further investigated. There are several future directions for the research of HM-3, including the development of new anticancer drugs and the investigation of its potential use as an anti-inflammatory agent.
Synthesemethoden
The synthesis of HM-3 involves a multistep process that includes the condensation of 2-hydroxy-6-methylquinoline with benzoyl chloride, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with propylamine to yield HM-3. The synthesis method has been optimized to produce high yields of HM-3 with high purity.
Wissenschaftliche Forschungsanwendungen
HM-3 has been extensively studied for its potential pharmacological properties. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. HM-3 has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-11-24(22(26)17-8-5-15(2)6-9-17)14-19-13-18-12-16(3)7-10-20(18)23-21(19)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXYDJXDUSVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
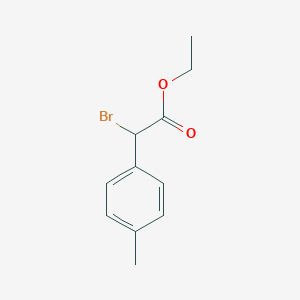

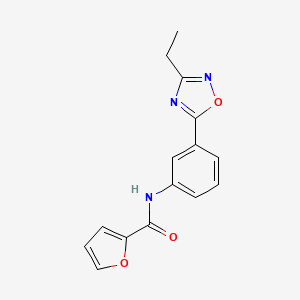
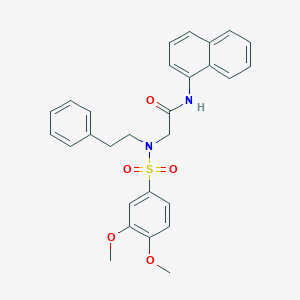
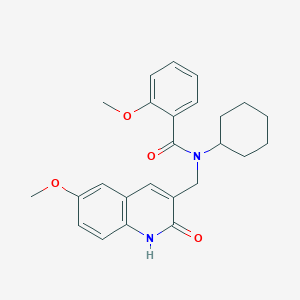
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7697707.png)
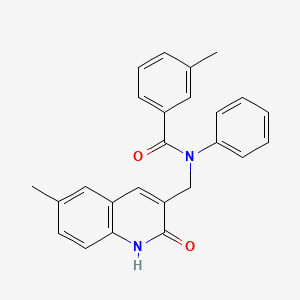
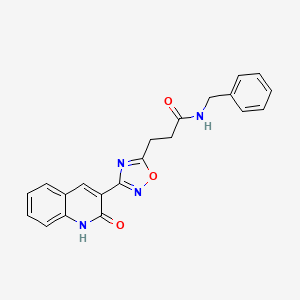
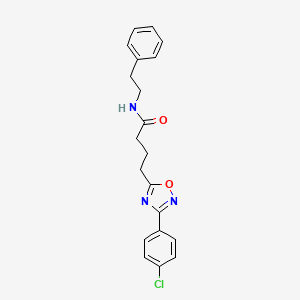
![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)
